1-[4-(2-methoxyphenoxy)butoxy]naphthalene
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Overview
Description
1-[4-(2-methoxyphenoxy)butoxy]naphthalene is an organic compound that features a naphthalene core substituted with a butoxy chain linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenol with 1-bromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with naphthalene-1-ol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene core can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-[4-(2-methoxyphenoxy)butoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[4-(3-methoxyphenoxy)butoxy]naphthalene
- 1-[4-(4-methoxyphenoxy)butoxy]naphthalene
- 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene
Uniqueness: 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-12-4-5-13-21(20)24-16-7-6-15-23-19-14-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,6-7,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPONVFTLJZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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